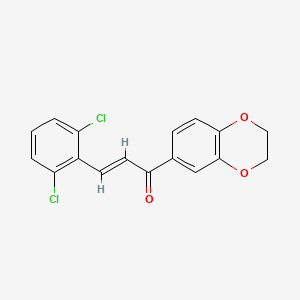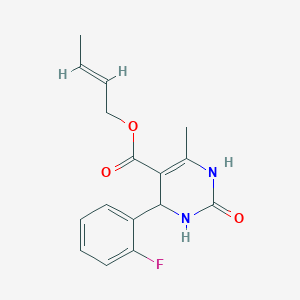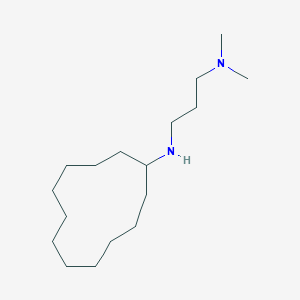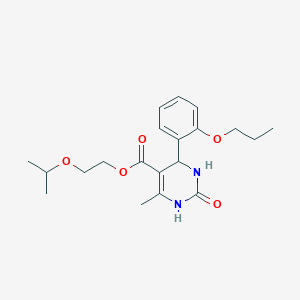
3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one
描述
3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one, also known as chalcone, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Chalcone is a yellow crystalline solid that is synthesized through various methods and has been found to possess several biochemical and physiological effects.
作用机制
The mechanism of action of 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is not fully understood, but it has been found to act through several pathways. Chalcone has been found to inhibit the activity of various enzymes, including tyrosinase, cyclooxygenase, and lipoxygenase. It has also been found to inhibit the expression of various genes involved in cancer cell proliferation and angiogenesis. Chalcone has also been found to increase the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Chalcone has been found to possess several biochemical and physiological effects, including its ability to inhibit the growth of cancer cells, reduce inflammation, and prevent oxidative stress. Chalcone has been found to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins. It has also been found to inhibit the activity of various enzymes involved in inflammation, including cyclooxygenase and lipoxygenase. Chalcone has also been found to possess antioxidant properties and can scavenge free radicals and prevent oxidative stress.
实验室实验的优点和局限性
Chalcone has several advantages and limitations for lab experiments. One of the advantages of 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is its easy synthesis method, which makes it readily available for research purposes. Chalcone is also relatively stable and can be stored for long periods without significant degradation. However, 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has several limitations, including its low solubility in water and its potential toxicity at high concentrations. Additionally, 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one can undergo auto-oxidation, which can lead to the formation of quinones and other reactive intermediates.
未来方向
There are several future directions for the research on 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one. One potential direction is the development of 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one-based drugs for the treatment of cancer, inflammation, and oxidative stress. Another potential direction is the investigation of the structure-activity relationship of 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one and its derivatives to identify more potent and selective compounds. Additionally, the potential use of 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one as a natural preservative in the food industry and as a natural dye in the textile industry can be explored. Finally, the potential use of 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one in nanotechnology and drug delivery systems can also be investigated.
Conclusion
In conclusion, 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Chalcone can be synthesized through various methods and has been found to possess several biochemical and physiological effects. Chalcone has been found to act through several pathways, including the inhibition of enzymes and the modulation of gene expression. Chalcone has several advantages and limitations for lab experiments, and there are several future directions for research on 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one. Overall, 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one is a promising compound that has the potential to be used in various fields, and further research is needed to fully understand its potential applications.
科学研究应用
Chalcone has been found to possess several scientific research applications, including its potential use as an anticancer agent, antimicrobial agent, anti-inflammatory agent, and antioxidant agent. Chalcone has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. It has also been found to possess antimicrobial properties and can be used to treat infections caused by bacteria and fungi. Chalcone has also been found to possess anti-inflammatory properties and can be used to treat inflammation caused by various diseases. Additionally, 3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-propen-1-one has been found to possess antioxidant properties and can be used to prevent oxidative stress caused by various factors.
属性
IUPAC Name |
(E)-3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12Cl2O3/c18-13-2-1-3-14(19)12(13)5-6-15(20)11-4-7-16-17(10-11)22-9-8-21-16/h1-7,10H,8-9H2/b6-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQCBZKMQVBVQM-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)C=CC3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)/C=C/C3=C(C=CC=C3Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12Cl2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(2,6-dichlorophenyl)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-(4-fluorophenyl)-8-methoxy-2-propionyl-3,3a,4,5-tetrahydro-2H-benzo[g]indazole](/img/structure/B3870635.png)
![2-hydroxy-N-[(2-methylphenyl)sulfonyl]propanamide](/img/structure/B3870649.png)



![N-{2-[2-(2,4-dimethoxybenzylidene)hydrazino]-2-oxoethyl}-N-(3,5-dimethylphenyl)-3,4-dimethoxybenzenesulfonamide](/img/structure/B3870679.png)



![N,N-diethyl-2-[2-(2-furylmethylene)hydrazino]-2-oxoacetamide](/img/structure/B3870705.png)

![N'-[(5-bromo-2-furyl)methylene]-5-methyl-2-furohydrazide](/img/structure/B3870724.png)
![4-{2-[4-(1,3-dihydro-2H-isoindol-2-yl)benzoyl]carbonohydrazonoyl}benzoic acid](/img/structure/B3870726.png)
